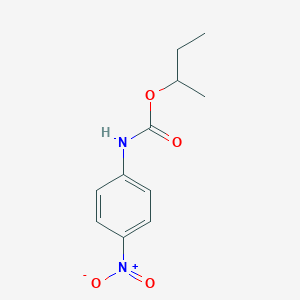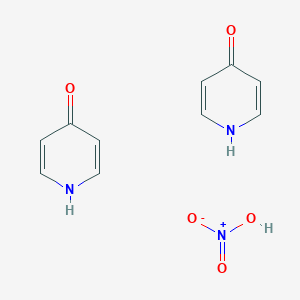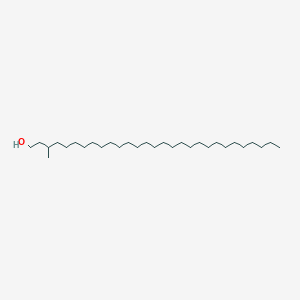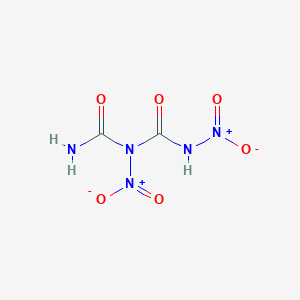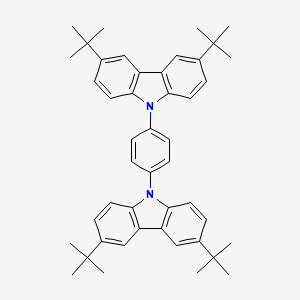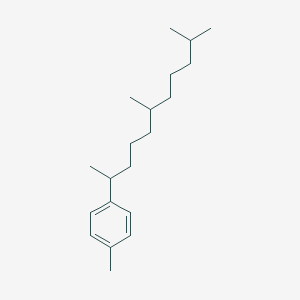
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene typically involves the alkylation of a benzene ring with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, making it more nucleophilic. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as catalytic alkylation. Catalysts like zeolites or Lewis acids can be used to facilitate the reaction, allowing for higher yields and more controlled reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for halogenation or sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or sulfonic groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to lipid metabolism and membrane structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The long alkyl chain can insert into lipid bilayers, affecting membrane fluidity and function. Additionally, the benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
6,10-Dimethylundecan-2-one: A ketone with a similar alkyl chain structure.
6,6-Dimethylundecane: An alkane with a similar carbon backbone but lacking the benzene ring.
Uniqueness
1-(6,10-Dimethylundecan-2-YL)-4-methylbenzene is unique due to the presence of both a long alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in aromatic interactions, making it valuable for various applications.
Propiedades
Número CAS |
659718-67-9 |
|---|---|
Fórmula molecular |
C20H34 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
1-(6,10-dimethylundecan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C20H34/c1-16(2)8-6-9-17(3)10-7-11-19(5)20-14-12-18(4)13-15-20/h12-17,19H,6-11H2,1-5H3 |
Clave InChI |
SMEKLZLCASKECS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



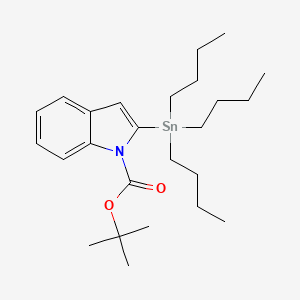
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)

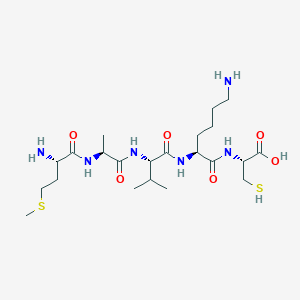
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
